molecular formula C24H24N2O2 B10903656 N~1~-(2-Phenyl-1,3-benzoxazol-5-YL)-1-adamantanecarboxamide

N~1~-(2-Phenyl-1,3-benzoxazol-5-YL)-1-adamantanecarboxamide

Cat. No.: B10903656
M. Wt: 372.5 g/mol
InChI Key: NNYOXTPZHCUCPH-UHFFFAOYSA-N
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Description

N~1~-(2-Phenyl-1,3-benzoxazol-5-YL)-1-adamantanecarboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring fused with a phenyl group and an adamantanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Phenyl-1,3-benzoxazol-5-YL)-1-adamantanecarboxamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring is synthesized through the cyclization of o-aminophenol with benzoic acid derivatives under acidic conditions.

    Attachment of Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using phenyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of Adamantanecarboxamide Moiety: The adamantanecarboxamide moiety is synthesized by reacting adamantane with chloroformamide under basic conditions.

Industrial Production Methods

Industrial production of N1-(2-Phenyl-1,3-benzoxazol-5-YL)-1-adamantanecarboxamide involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-Phenyl-1,3-benzoxazol-5-YL)-1-adamantanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzoxazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized benzoxazole derivatives.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

N~1~-(2-Phenyl-1,3-benzoxazol-5-YL)-1-adamantanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N1-(2-Phenyl-1,3-benzoxazol-5-YL)-1-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenyl-1,3-benzoxazol-5-yl)-1-naphthamide
  • 5-bromo-N-(2-phenyl-1,3-benzoxazol-5-yl)-1-naphthamide

Uniqueness

N~1~-(2-Phenyl-1,3-benzoxazol-5-YL)-1-adamantanecarboxamide is unique due to the presence of the adamantanecarboxamide moiety, which imparts distinct physicochemical properties and potential biological activities compared to other benzoxazole derivatives.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

N-(2-phenyl-1,3-benzoxazol-5-yl)adamantane-1-carboxamide

InChI

InChI=1S/C24H24N2O2/c27-23(24-12-15-8-16(13-24)10-17(9-15)14-24)25-19-6-7-21-20(11-19)26-22(28-21)18-4-2-1-3-5-18/h1-7,11,15-17H,8-10,12-14H2,(H,25,27)

InChI Key

NNYOXTPZHCUCPH-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC5=C(C=C4)OC(=N5)C6=CC=CC=C6

Origin of Product

United States

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